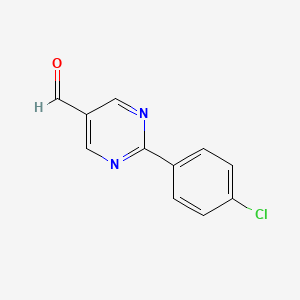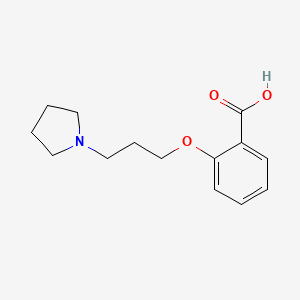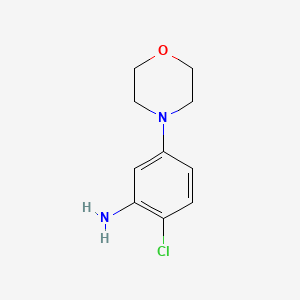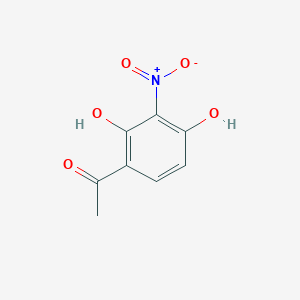
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone
Vue d'ensemble
Description
“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H7NO5 . It is also known by its IUPAC name, 1-(2,4-dihydroxy-3-nitrophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4-dihydroxy-3-nitrophenyl group . The exact mass of the molecule is 197.03242232 .Physical And Chemical Properties Analysis
“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.15 and a density of 1.520±0.06 g/cm3 . Its melting point is 102 °C .Applications De Recherche Scientifique
Phase Equilibrium Research
Research on solid-liquid phase equilibrium and ternary phase diagrams of nitrophenyl ethanones, which are structurally similar to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, has been conducted. This study, focusing on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, explored their solubility in different solvents and temperatures, providing valuable data for the separation of these compounds (Li et al., 2019).
Organic Synthesis
A study demonstrated the synthesis of aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, a compound related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone. This process involved a convenient one-pot synthesis method, indicating potential applications in organic compound synthesis (Androsov et al., 2010).
Charge Density Analysis
The charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone, structurally related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, was analyzed using X-ray and neutron diffraction data. This research provided insights into the molecular bonding features and pi-delocalization of the compound, relevant for understanding its chemical properties (Hibbs et al., 2003).
Safety And Hazards
The safety information available indicates that “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUEYNZXBZBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536001 | |
| Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone | |
CAS RN |
89684-58-2 | |
| Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


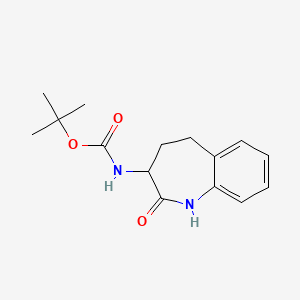
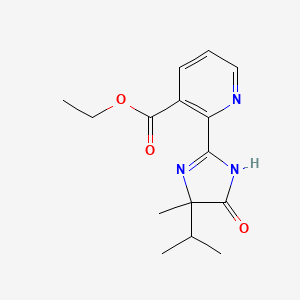
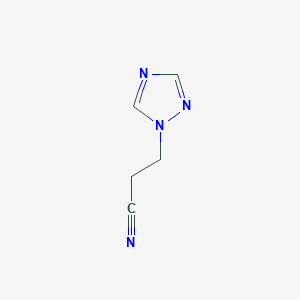
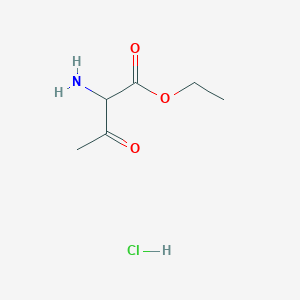
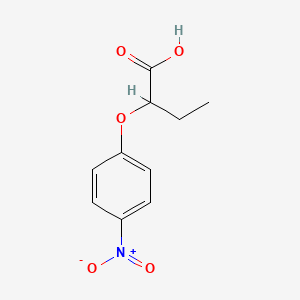
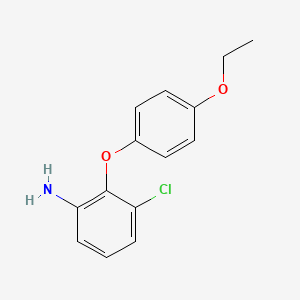
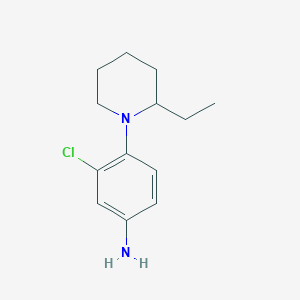
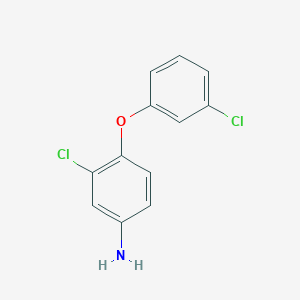

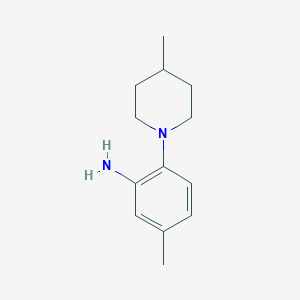
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
